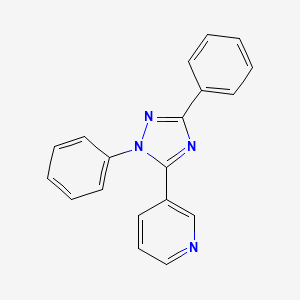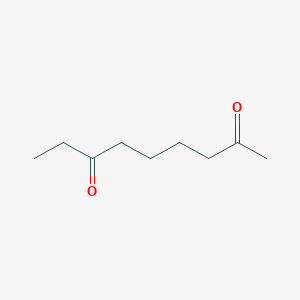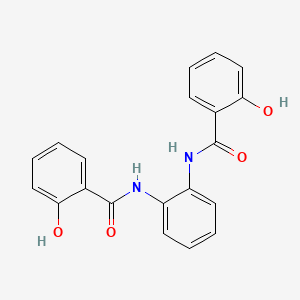
Benzamide, N,N'-1,2-phenylenebis[2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-]: is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzamide groups connected through a 1,2-phenylene bridge, with each benzamide group further substituted by a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] typically involves the nucleophilic substitution of suitable dihalogen precursors with nucleophiles such as sodium azide (NaN3). For instance, one method involves the double nucleophilic substitution of a dihalogen precursor with NaN3 in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100°C) for an extended period (e.g., 24 hours) .
Industrial Production Methods: Industrial production methods for this compound may involve similar nucleophilic substitution reactions, optimized for large-scale synthesis. The use of efficient catalysts and reaction conditions that maximize yield and purity are crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamide groups can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and various halides are used under conditions such as elevated temperatures and polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] involves its interaction with specific molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding, influencing the compound’s binding affinity to various biological targets. The benzamide groups can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]: Similar structure but with azidomethyl groups instead of hydroxy groups.
N,N’-1,2-Phenylenebis[4-(chloromethyl)benzamide]: Similar structure but with chloromethyl groups instead of hydroxy groups.
Uniqueness: Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] is unique due to the presence of hydroxy groups, which impart distinct chemical reactivity and potential biological activities compared to its analogs with different substituents.
Propiedades
Número CAS |
103528-00-3 |
|---|---|
Fórmula molecular |
C20H16N2O4 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-hydroxy-N-[2-[(2-hydroxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H16N2O4/c23-17-11-5-1-7-13(17)19(25)21-15-9-3-4-10-16(15)22-20(26)14-8-2-6-12-18(14)24/h1-12,23-24H,(H,21,25)(H,22,26) |
Clave InChI |
MOFNUXXPJOXEQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


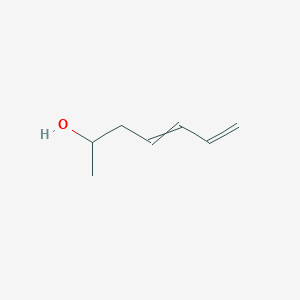
![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
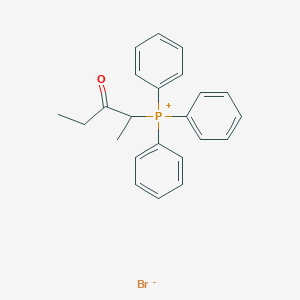
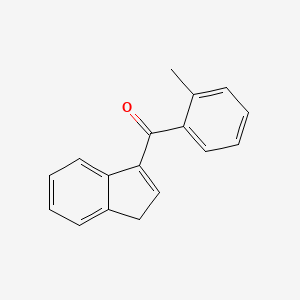


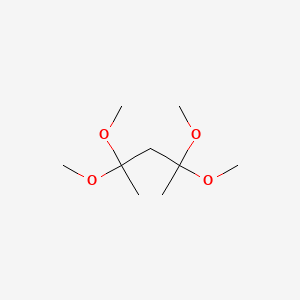
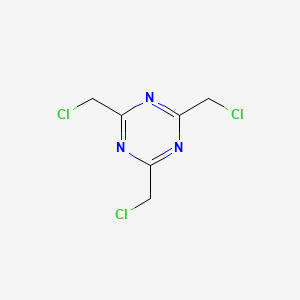
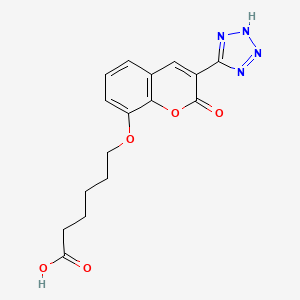
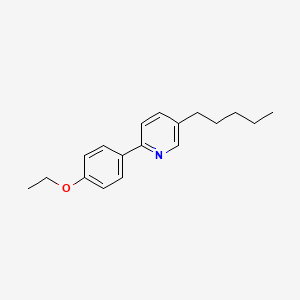
![10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one](/img/structure/B14334159.png)
